molecular formula C6H10FN3 B10906992 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine CAS No. 1429417-85-5

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B10906992
CAS No.: 1429417-85-5
M. Wt: 143.16 g/mol
InChI Key: RQHGYAPFNGCMNE-UHFFFAOYSA-N
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Description

[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group and a methanamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine typically involves the reaction of pyrazole derivatives with fluoroethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of fluoroethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening and development .

Biology: Its structural features make it a candidate for probing biological pathways and mechanisms .

Medicine: In medicinal chemistry, [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: The unique positioning of the fluoroethyl group in [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine can result in distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged for specific applications where other isomers may not be as effective .

Properties

CAS No.

1429417-85-5

Molecular Formula

C6H10FN3

Molecular Weight

143.16 g/mol

IUPAC Name

[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C6H10FN3/c7-2-4-10-6(5-8)1-3-9-10/h1,3H,2,4-5,8H2

InChI Key

RQHGYAPFNGCMNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCF)CN

Origin of Product

United States

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